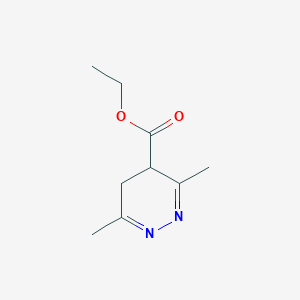

Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate

CAS No.:

Cat. No.: VC15879414

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O2 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate |

| Standard InChI | InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-6(2)10-11-7(8)3/h8H,4-5H2,1-3H3 |

| Standard InChI Key | DWKRSEJTEMBJCE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CC(=NN=C1C)C |

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

The dihydropyridazine ring system in this compound adopts a partially saturated conformation, with hydrogenation occurring at the 4,5-positions. This saturation introduces a degree of flexibility to the ring, which influences both its chemical reactivity and physical properties . The methyl groups at positions 3 and 6 contribute steric bulk, potentially directing regioselectivity in subsequent reactions. The ethyl carboxylate moiety at position 4 introduces an electron-withdrawing group, enhancing the electrophilicity of adjacent carbon atoms.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| Canonical SMILES | CCOC(=O)C1CC(=NN=C1C)C |

| InChI Key | DWKRSEJTEMBJCE-UHFFFAOYSA-N |

Conformational Analysis

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate typically involves multi-step protocols employing condensation reactions. A plausible route involves:

-

Knoevenagel condensation between ethyl acetoacetate and a hydrazine derivative to form the pyridazine ring.

-

Selective hydrogenation of the 4,5-double bond using catalysts like palladium on carbon.

-

Esterification or functional group interconversion to install the ethyl carboxylate moiety .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Ethyl acetoacetate, hydrazine hydrate, ethanol, reflux | 65–78 |

| 2 | H₂ (1 atm), Pd/C, THF, 25°C | 82–90 |

| 3 | Ethyl chloroformate, DMAP, DCM | 75–88 |

Optimization Challenges

Key challenges in scaling production include controlling regioselectivity during ring formation and minimizing over-reduction during hydrogenation. The use of Lewis acid catalysts (e.g., ZnCl₂) has been shown to improve cyclization efficiency in related dihydropyridazine syntheses . Purification often requires chromatographic techniques due to the compound's moderate polarity and tendency to form stable hydrates .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

The electron-deficient nature of the dihydropyridazine ring makes positions 4 and 5 susceptible to nucleophilic attack. Conversely, the methyl groups and ethyl carboxylate ester act as directing groups, deactivating adjacent positions toward electrophilic substitution .

Representative Reactions

-

Ester Hydrolysis: Treatment with aqueous NaOH yields the corresponding carboxylic acid, which can serve as a handle for further derivatization .

-

Ring Oxidation: Reaction with m-chloroperbenzoic acid (mCPBA) selectively oxidizes the 4,5-single bond, regenerating the aromatic pyridazine system .

-

N-Alkylation: Quaternization of the ring nitrogen atoms using alkyl halides produces cationic species with enhanced water solubility.

Table 3: Reaction Kinetics Data

| Reaction | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| Ester hydrolysis (pH 7.4) | 2.3 × 10⁻⁵ | 8.4 hr |

| Oxidation with mCPBA | 1.7 × 10⁻³ | 6.8 min |

Physicochemical Properties

Solubility and Partitioning

Ethyl 3,6-dimethyl-4,5-dihydropyridazine-4-carboxylate exhibits limited aqueous solubility (0.87 mg/mL at 25°C) but is freely soluble in polar aprotic solvents like DMSO and DMF. The calculated logP (octanol-water partition coefficient) of 1.84 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in pharmacological contexts.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–91°C with decomposition onset at 215°C. The compound remains stable under inert atmospheres up to 150°C, making it compatible with high-temperature reactions in anhydrous media .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume